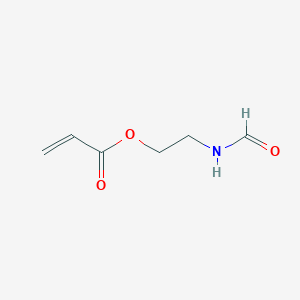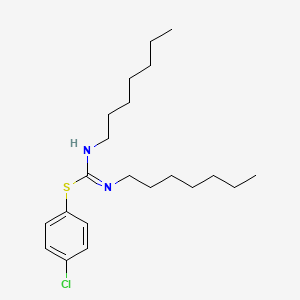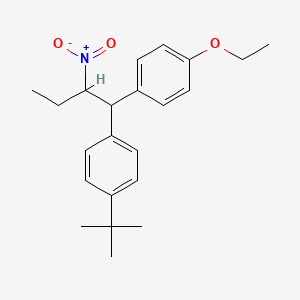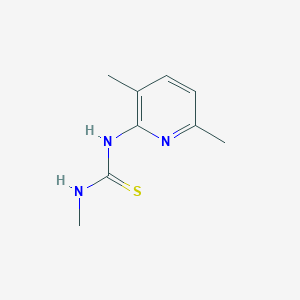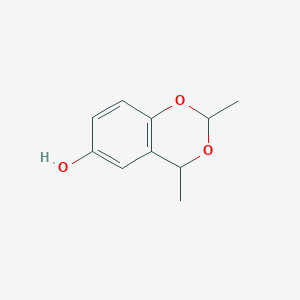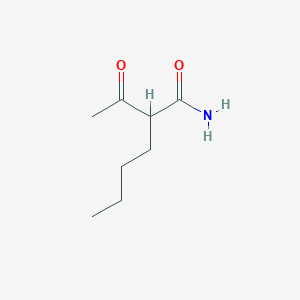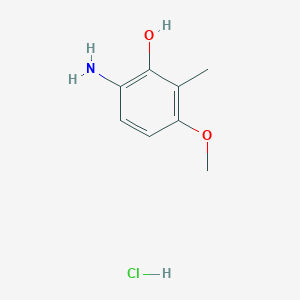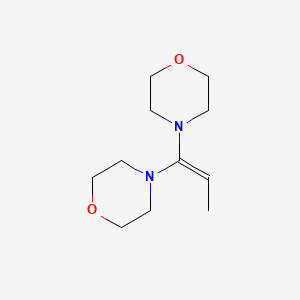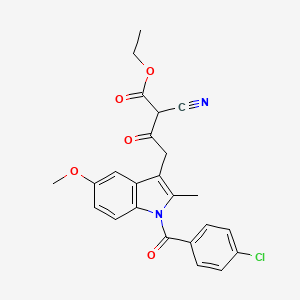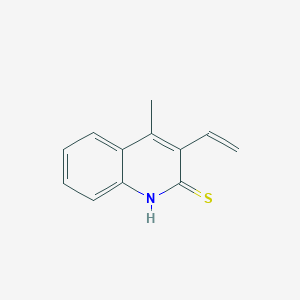
3-ethenyl-4-methyl-1H-quinoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethenyl-4-methyl-1H-quinoline-2-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes a thione group, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-4-methyl-1H-quinoline-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound . The reaction conditions typically involve heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles to ensure environmentally friendly processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-ethenyl-4-methyl-1H-quinoline-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives with different biological activities .
Wissenschaftliche Forschungsanwendungen
3-ethenyl-4-methyl-1H-quinoline-2-thione has numerous scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Additionally, its derivatives have shown promise in drug discovery and development .
Wirkmechanismus
The mechanism of action of 3-ethenyl-4-methyl-1H-quinoline-2-thione involves its interaction with specific molecular targets and pathways. The thione group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt essential cellular processes, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-ethenyl-4-methyl-1H-quinoline-2-thione include other quinoline derivatives such as quinoline-2,4-dione, 4-hydroxyquinoline, and quinazoline-2,4-diones . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the ethenyl and thione groups. These functional groups confer unique reactivity and biological properties, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
59280-84-1 |
|---|---|
Molekularformel |
C12H11NS |
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
3-ethenyl-4-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H11NS/c1-3-9-8(2)10-6-4-5-7-11(10)13-12(9)14/h3-7H,1H2,2H3,(H,13,14) |
InChI-Schlüssel |
QDXHVWOGZRTWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=S)NC2=CC=CC=C12)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
